6-(Naphthalen-2-yl)pyridazine-3-thiol
Description
Properties
IUPAC Name |
3-naphthalen-2-yl-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYMSEYOCVHYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Cyclization
Based on the synthesis protocols for related heterocycles, a typical route involves:
- Step 1: Condensation of hydrazine derivatives with 2-chloronicotinic acid derivatives to form hydrazone intermediates.
- Step 2: Cyclization to form the pyridazine ring, often under reflux in ethanol or acetic acid.
- Step 3: Functionalization at the 3-position with thiol groups using thiolating agents like thiourea derivatives or thiol salts.
- Step 4: Coupling with naphthalene derivatives, such as 2-naphthoyl chlorides, to attach the naphthalen-2-yl group at the 6-position.
Reaction Conditions & Yields:
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring formation | Hydrazine derivatives + diketones | Ethanol or acetic acid | Reflux (~80-100°C) | 60-85 | Cyclization efficiency varies with substituents |
| Thiolation | Thiourea or thiol salts | Ethanol | Reflux | 70-80 | Ensures thiol group at position 3 |
| Naphthyl attachment | 2-Naphthoyl chloride | DCM or DMSO | 0-25°C | 75-86 | Replacing DCM with THF improves yield |
(Data adapted from synthesis of related heterocycles in literature)
Advanced Synthetic Methodologies
Research indicates the use of microwave-assisted synthesis to improve yields and reduce reaction times:
- Microwave irradiation at approximately 60°C for 15–30 minutes accelerates cyclization and substitution steps.
- Reagents: Sulfonamides, sulfonyl chlorides, or isocyanates are used to introduce various substituents, which can be adapted to incorporate the naphthalen-2-yl group via coupling reactions.
Data Table: Comparative Synthesis Conditions
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Conventional cyclization | Hydrazine derivatives + diketones | Ethanol | Reflux (~80°C) | 4-6 hours | 60-85 | Widely used, scalable |
| Naphthalenyl coupling | 2-chloronicotinic acid derivatives + naphthalene derivatives | THF or DCM | 0-25°C | 2-4 hours | 75-86 | Improved yields with THF |
| Microwave-assisted | Hydrazine derivatives + naphthoyl chlorides | Ethanol | 60°C, 15–30 min | 85-90 | Enhanced efficiency |
Research Findings & Notes
- The synthesis of 6-(Naphthalen-2-yl)pyridazine-3-thiol is optimized when replacing DCM with tetrahydrofuran (THF), leading to higher yields and easier purification.
- The key intermediates, such as 2-chloronicotinic derivatives, are prepared via chlorination of nicotinic acids, followed by coupling with naphthalene derivatives.
- Purification methods include recrystallization and triturating from suitable solvents, which are crucial for obtaining high-purity compounds.
Summary of Synthesis Strategy
Final Remarks
The synthesis of This compound is best achieved through a multi-step process involving heterocyclic ring formation, functionalization with thiol groups, and subsequent attachment of the naphthalen-2-yl moiety. Optimization of solvents, reaction temperatures, and the use of microwave-assisted techniques significantly enhances yields and purity, aligning with modern synthetic organic chemistry practices.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yl)pyridazine-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The pyridazine ring can be reduced under suitable conditions to form a dihydropyridazine derivative.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitrated or halogenated naphthyl derivatives.
Scientific Research Applications
6-(Naphthalen-2-yl)pyridazine-3-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with enhanced functionalities.
Biology: It can be used to study molecular interactions and biological pathways due to its unique structural properties.
Industry: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yl)pyridazine-3-thiol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Derivatives with smaller substituents (e.g., 4-methylphenyl) are synthesized via direct coupling reactions, whereas naphthalen-2-yl incorporation may require advanced intermediates or protecting-group strategies .
Heterocyclic Derivatives with Naphthalen-2-yl and Thiol Groups
Key Observations :
- Core Heterocycle : Pyridazine-based thiols (e.g., target compound) exhibit distinct electronic properties compared to pyridine or pyrazole derivatives due to the presence of two adjacent nitrogen atoms in the ring, which may influence acidity and metal-binding capacity .
- Biological Activity : Pyridine-thiol derivatives (e.g., compound 17b) demonstrate antimicrobial properties, suggesting that the target compound could share similar bioactivity pending further testing .
Physicochemical and Reactivity Comparisons
Biological Activity
6-(Naphthalen-2-yl)pyridazine-3-thiol is a compound belonging to the class of pyridazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H9N3S
- CAS Number : 1286714-43-9
- Molecular Weight : 225.28 g/mol
Pyridazine derivatives, including this compound, are known to interact with various biological targets, leading to significant pharmacological effects. The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways linked to cell proliferation and apoptosis .
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit promising anticancer properties. For instance, certain 3,6-disubstituted pyridazines have demonstrated effective cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The potential anticancer mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
Antimicrobial Activity
Pyridazine derivatives have also been explored for their antimicrobial properties. Reports suggest that modifications in the chemical structure can enhance antibacterial activity against resistant strains of bacteria . The compound's interaction with bacterial enzymes may disrupt critical cellular processes.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) cell line with an IC50 value of 15 µM. | SRB assay for cell viability assessment. |
| Study B | Showed moderate antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL. | Disc diffusion method and broth microdilution for MIC determination. |
| Study C | Investigated the effect on apoptosis in HT-29 colon cancer cells; increased Annexin V positive cells indicating apoptosis. | Flow cytometry analysis post-treatment with varying concentrations. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Potentially high oral bioavailability due to lipophilic nature.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, affecting its efficacy and safety profile.
- Excretion : Predominantly renal excretion expected based on molecular weight.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(Naphthalen-2-yl)pyridazine-3-thiol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of naphthalene derivatives with pyridazine-thiol precursors. For example, chloro-substituted analogs are synthesized via three-component reactions involving aldehydes, diketones, and urea under acidic or basic conditions . Optimization may include adjusting catalyst systems (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DMSO or ethanol) to improve yield and purity . Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify aromatic proton environments and sulfur connectivity .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS to detect [M+H]⁺ peaks).
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and resolve co-eluting impurities .
- Elemental analysis to validate C, H, N, and S stoichiometry .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The thiol group is prone to oxidation, necessitating storage under inert atmospheres (N₂/Ar) at –20°C in amber vials. Solubility in polar aprotic solvents (e.g., DMF) minimizes degradation during experiments. Stability assays under varying pH (4–9) and temperature (25–40°C) should precede long-term studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the thiol or pyridazine positions via alkylation or Mannich reactions .
- Bioactivity screening : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer) using assays like MTT or fluorescence-based inhibition .
- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .
Q. What computational strategies are effective in predicting the electronic properties and binding modes of this compound?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and reactive sites (e.g., sulfur lone pairs) .
- Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., protein active sites). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR models to predict physicochemical properties (logP, pKa) and optimize bioavailability .
Q. How should researchers address contradictory data in biological activity studies involving this compound?
- Methodological Answer :
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms to rule out system-specific effects .
- Interference checks : Test for thiol-mediated redox interference (e.g., using Ellman’s reagent) or chelation with metal ions .
- Structural analogs : Compare results with pyridazine-thiol derivatives lacking the naphthalene moiety to isolate pharmacophoric contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
